molecular formula C6H4Cl3N B186384 2,3,6-Trichloro-5-methylpyridine CAS No. 58584-95-5

2,3,6-Trichloro-5-methylpyridine

Cat. No.: B186384
CAS No.: 58584-95-5
M. Wt: 196.5 g/mol
InChI Key: DBOPDFFTUIMICA-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-methylpyridine is an organic compound with the molecular formula C6H4Cl3N. It is a colorless to pale yellow liquid with a pungent odor. This compound is not soluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . It is primarily used in the agricultural sector as a precursor for the synthesis of insecticides and herbicides .

Preparation Methods

2,3,6-Trichloro-5-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of methylpyridine with trichloroisocyanuric acid . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

2,3,6-Trichloro-5-methylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

2,3,6-Trichloro-5-methylpyridine can be compared with other chlorinated pyridines such as:

  • 2,5,6-Trichloronicotinamide
  • 2,5,6-Tetrachloropyridine
  • 3,5,6-Trichloro-2-pyridinol

These compounds share similar structural features but differ in their chemical properties and applications. For instance, 3,5,6-Trichloro-2-pyridinol is a metabolite of chlorpyrifos and is known for its higher water solubility and toxicity compared to this compound . The unique properties of this compound, such as its specific reactivity and applications in agriculture, distinguish it from these related compounds .

Properties

IUPAC Name

2,3,6-trichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOPDFFTUIMICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356066
Record name 2,3,6-trichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-95-5
Record name 2,3,6-Trichloro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-trichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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